2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a structurally complex molecule featuring a pyrimidine core substituted with a sulfanyl group (-S-) and a piperazine ring bearing a 2-methoxyphenyl moiety. The sulfanyl bridge connects to an acetamide group, which is further linked to a 4-isopropylphenyl substituent.
Properties
IUPAC Name |
2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-19(2)20-8-10-21(11-9-20)28-25(32)18-34-26-27-13-12-24(29-26)31-16-14-30(15-17-31)22-6-4-5-7-23(22)33-3/h4-13,19H,14-18H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNDGDKDYANDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps. The process typically begins with the preparation of the piperazine and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve optimizing these reaction conditions to enhance yield and purity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to convert ketones or aldehydes into alcohols.
Scientific Research Applications
2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The compound exerts its effects primarily by interacting with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced blood pressure . The molecular targets and pathways involved include the inhibition of adrenergic signaling pathways, which play a role in various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in its combination of pyrimidine-sulfanyl-acetamide and 2-methoxyphenylpiperazine groups. Below is a comparative analysis with related molecules:
*Calculated based on molecular formulas from evidence.
Pharmacophore and Functional Group Analysis
- Piperazine-Pyrimidine Core : Present in all analogs, this motif is critical for interactions with amine-binding pockets in receptors (e.g., serotonin or dopamine receptors) .
- Sulfanyl vs.
- Aryl Substituents :
- 2-Methoxyphenyl (target compound): Electron-donating methoxy group may influence π-π stacking and receptor subtype selectivity .
- 4-Fluorophenyl (): Fluorine’s electronegativity enhances membrane permeability and oxidative stability .
- 4-Isopropylphenyl (target compound): Bulky isopropyl group may improve hydrophobic interactions in binding pockets .
Biological Activity
The compound 2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H29N5O2S2, with a molecular weight of 495.7 g/mol. The structure includes a piperazine ring, a pyrimidine ring, and various functional groups that enhance its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C25H29N5O2S2 |
| Molecular Weight | 495.7 g/mol |
| IUPAC Name | 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanyl-N-[4-(propan-2-yl)phenyl]acetamide |
| InChI Key | WYROXYGOCICLGJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The piperazine and pyrimidine rings are crucial for binding to these targets, while the methoxy and sulfanyl groups modulate the compound's activity. Preliminary studies suggest that it may inhibit certain enzyme activities or modulate receptor signaling pathways.
Biological Activity Overview
Research indicates that 2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide exhibits several biological activities:
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant cytostatic activity against pancreatic cancer cell lines in vitro.
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Early pharmacological studies indicate possible anxiolytic effects.
Case Studies
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Assay : In a study assessing the cytotoxic effects on pancreatic cancer cell lines (DAN-G), the compound exhibited an IC50 value indicating effective inhibition of cell proliferation at concentrations as low as 10 µM .
- Antimicrobial Screening : A comprehensive antimicrobial assessment revealed that the compound inhibited growth in multiple bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Evaluation : In vivo studies on rodent models indicated that administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests, suggesting potential for development as an anxiolytic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
